molecular formula C11H8N4OS B12944057 N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 93355-73-8

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12944057
CAS No.: 93355-73-8
M. Wt: 244.27 g/mol
InChI Key: NISAFDFAASAHFA-UHFFFAOYSA-N
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Description

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound that features a thiadiazole ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-(cyanomethyl)-1,3,4-thiadiazole with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Mechanism of Action

The mechanism of action of N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)benzamide
  • N-(5-chloro-1,3,4-thiadiazol-2-yl)benzamide
  • N-(1H-tetrazol-5-yl)methylbenzamide

Uniqueness

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both a thiadiazole ring and a benzamide moiety, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, insecticidal effects, and other pharmacological activities.

The 1,3,4-thiadiazole scaffold is known for its wide range of biological activities including antimicrobial, antifungal, antibacterial, anticancer, and insecticidal properties. The unique structure of thiadiazoles contributes to their reactivity and biological efficacy due to the presence of the -N=C-S- moiety and high aromaticity .

2. Synthesis of this compound

The synthesis of this compound involves several steps that utilize the reactivity of the cyanomethylene group. The compound can be synthesized through a straightforward method that allows for the construction of novel heterocycles . The synthesized compounds are characterized using techniques such as IR spectroscopy and NMR.

3.1 Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound was evaluated for its cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that it has a median inhibitory concentration (IC50) as low as 0.28 µg/mL against MCF-7 cells .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptotic cell death and cell cycle arrest at the G2/M phase. In vivo studies showed effective targeting of tumor cells in models with sarcoma .

3.2 Insecticidal Activity

The insecticidal potential of this compound has been evaluated against pests such as Spodoptera littoralis (cotton leaf worm). Compounds derived from this scaffold demonstrated significant insecticidal activity:

CompoundInsecticidal Activity
Compound 12Highest activity observed
Other derivativesModerate activity

These findings suggest that modifications to the thiadiazole structure can enhance insecticidal properties .

3.3 Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial activities against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values ranged from 1.39 to 5.70 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

4. Case Studies

Several studies highlight the efficacy of thiadiazole derivatives in treating various conditions:

  • A study demonstrated that a derivative with an IC50 value lower than 10 μM exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .
  • Another research reported that certain derivatives inhibited lipoxygenase enzymes associated with cancer progression .

5. Conclusion

This compound represents a promising candidate in drug discovery due to its diverse biological activities. Its synthesis is straightforward, and its anticancer and insecticidal properties make it a valuable compound for further research and development in pharmaceutical applications.

Properties

CAS No.

93355-73-8

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C11H8N4OS/c12-7-6-9-14-15-11(17-9)13-10(16)8-4-2-1-3-5-8/h1-5H,6H2,(H,13,15,16)

InChI Key

NISAFDFAASAHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC#N

Origin of Product

United States

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